1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
Description
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine is a secondary amine featuring a 4-methoxyphenyl group attached to the α-carbon of an ethanamine backbone and a pyrrolidine substituent on the β-carbon. Pyrrolidine, a five-membered saturated nitrogen heterocycle, introduces conformational rigidity and basicity to the molecule.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H20N2O/c1-16-12-6-4-11(5-7-12)13(14)10-15-8-2-3-9-15/h4-7,13H,2-3,8-10,14H2,1H3 |
InChI Key |
PCUWBOCJLTYKKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The condensation of 4-methoxypropiophenone with pyrrolidine forms an imine intermediate, which undergoes hydrogenation to yield the target amine. Critical parameters include:
-
Solvent systems : Ethyl acetate or methanol.
-
Temperature : 35–55°C for optimal kinetics.
Table 1. Reductive Amination Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | 10% Pd/C | Raney Ni | PtO₂ |
| Solvent | Ethyl acetate | Methanol | THF |
| Temperature (°C) | 40 | 50 | 25 |
| Yield (%) | 78 | 65 | 42 |
| Purity (HPLC, %) | 99.5 | 98.2 | 95.1 |
Pd/C in ethyl acetate at 40°C delivered superior yield and purity, aligning with patent methodologies.
Chiral Resolution via Diastereomeric Salt Formation
Enantioselective Synthesis
Adapting the chiral auxiliary approach from, (S)-(−)-α-methylbenzylamine was employed to form diastereomeric intermediates. Key steps:
-
Schiff base formation : 4-Methoxyacetophenone reacts with (S)-(−)-α-methylbenzylamine in toluene with p-toluenesulfonic acid.
-
Catalytic hydrogenation : Pd/C-mediated reduction yields a diastereomerically pure amine-PTSA salt.
-
Deprotection : Acidic cleavage releases the target amine.
Advantages :
Alkylation of 1-(4-Methoxyphenyl)ethylamine with Pyrrolidine Derivatives
Two-Step Alkylation Protocol
-
Primary amine synthesis : 4-Methoxyacetophenone is converted to 1-(4-methoxyphenyl)ethylamine via reductive amination.
-
N-Alkylation : Reaction with 1-chloro-2-pyrrolidinoethane in the presence of K₂CO₃.
Challenges :
-
Competitive over-alkylation necessitating stoichiometric control.
-
Column chromatography required for isolating the mono-alkylated product.
Table 2. Alkylation Efficiency
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 12 | 68 |
| Cs₂CO₃ | Acetonitrile | 8 | 72 |
| DBU | THF | 6 | 58 |
Green Chemistry Approaches: Solvent-Free and Catalytic Methods
Mechanochemical Synthesis
Ball-milling 4-methoxyacetophenone, pyrrolidine, and NaBH₄ in a stoichiometric ratio produced the target compound in 82% yield within 2 hours. Advantages include:
-
Eliminates solvent waste.
-
Enhanced reaction kinetics due to mechanical energy input.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, LiAlH4, NaBH4
Substitution: Nucleophiles like halides, thiols, and amines
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds similar to 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine exhibit various pharmacological properties, including:
- CNS Activity : The compound has been explored for its potential effects on the central nervous system, particularly in relation to cognitive function and mood disorders. Studies suggest it may possess antidepressant or anxiolytic properties .
- Metabolic Disorders : Investigations into the inhibition of specific enzymes related to metabolic syndrome have shown promise. Compounds in this class may help manage conditions such as type 2 diabetes and obesity by modulating metabolic pathways .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing other biologically active molecules. Its structural framework allows for modifications that can enhance efficacy or selectivity against specific biological targets.
Case Study 1: Cognitive Enhancement
In a study exploring the cognitive-enhancing effects of similar compounds, researchers found that modifications to the pyrrolidine structure could significantly improve memory retention in animal models. This suggests that derivatives of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine may have therapeutic potential in treating cognitive impairments .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of related compounds, revealing that certain derivatives exhibited cytotoxic effects against liver cancer cells. This highlights the potential for developing new cancer therapies based on the chemical structure of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine .
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine
(1R)-1-[4-(Morpholin-4-yl)phenyl]ethan-1-amine
- Structure : Substitutes pyrrolidine with morpholine (a six-membered ring containing oxygen) and introduces a stereocenter.
- Properties : Morpholine’s oxygen atom enhances hydrogen-bonding capacity and solubility. Molecular weight: 206.28 g/mol (C₁₂H₁₈N₂O) .
- Applications: Potential use in chiral synthesis or receptor-targeted drug design due to stereospecificity .
Analogues with Modified Heterocyclic Moieties
2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one
- Structure : Replaces the amine group with a ketone.
- Properties : The ketone reduces basicity and eliminates protonation capability, altering solubility and receptor interactions. Synthesized via amide activation with 95% yield .
- Applications : Intermediate for further functionalization (e.g., reduction to amine derivatives) .
2-(2-(Pyrrolidin-1-yl)phenoxy)ethan-1-amine
- Structure: Replaces the methoxy group with a phenoxy linkage.
- Properties : The ether oxygen introduces polarity and conformational flexibility. CAS: 1504255-39-3 .
- Applications : Investigated as a pharmaceutical intermediate, though specific biological data are unavailable .
Analogues with Varying Amine Substituents
L76 and L77 CRISPR-Cas9 Delivery Compounds
- Structure : L76 contains a 2-(pyrrolidin-1-yl)ethan-1-amine head group; L77 uses a 2-(1-methylpyrrolidin-2-yl)ethan-1-amine group.
- Properties: Both form nanoparticles (~110–120 nm) with high positive surface charges (~50–54 mV), enabling Cas9 protein complexation. L77’s methylated pyrrolidine may enhance metabolic stability .
- Applications : Efficient gene-editing delivery systems in leukemia models .
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | C₁₃H₂₀N₂O | 220.31 | Para-methoxy, pyrrolidine |
| 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | C₁₄H₂₂N₂ | 218.34 | Hydrophobic ethyl substituent |
| (1R)-1-[4-(Morpholin-4-yl)phenyl]ethan-1-amine | C₁₂H₁₈N₂O | 206.28 | Chiral center, morpholine ring |
| 2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one | C₁₃H₁₇NO₂ | 219.28 | Ketone functionality |
Research Findings and Implications
- Electronic Effects : Para-methoxy groups enhance aromatic stability compared to ortho-substituted analogues (e.g., 2-(2-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine), which may suffer steric hindrance .
- Ring Size Impact : Pyrrolidine’s five-membered ring offers rigidity, whereas morpholine’s six-membered ring (with oxygen) improves solubility but may reduce membrane penetration .
- Functional Group Influence : Ketone derivatives (e.g., 2-(4-methoxyphenyl)-1-(pyrrolidin-1-yl)ethan-1-one) lack protonatable amines, limiting ionic interactions in biological systems compared to the parent amine .
Biological Activity
1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine, also known as its dihydrochloride salt, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a methoxyphenyl group and a pyrrolidine moiety, contributing to its diverse biological properties.
- Molecular Formula : C₁₃H₁₈Cl₂N₂O
- Molecular Weight : 293.23258 g/mol
- CAS Number : 1427379-79-0
The biological activity of 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine can be attributed to several mechanisms:
- Antibacterial Activity : Research indicates that compounds with similar structural features exhibit significant antibacterial properties by disrupting bacterial cell membranes and inhibiting efflux pumps. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar capabilities .
- Antifungal Activity : Alkaloids related to this compound have demonstrated antifungal properties by altering the permeability of fungal cell membranes, leading to cell death .
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating that this compound may interact with cellular pathways associated with apoptosis and cell cycle regulation .
Antibacterial Efficacy
In vitro studies have evaluated the antibacterial efficacy of pyrrolidine derivatives, including 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine. The minimum inhibitory concentrations (MICs) against various pathogens were determined, showcasing the compound's potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 75 |
| Enterococcus faecalis | 125 |
| Escherichia coli | <125 |
| Pseudomonas aeruginosa | 150 |
These results suggest a promising antibacterial profile, particularly against Gram-positive bacteria .
Antifungal Activity
The antifungal activity of related alkaloids has been documented, with specific attention to their mechanism involving membrane disruption. This suggests that similar mechanisms may be applicable to 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine, warranting further investigation into its antifungal properties .
Cytotoxicity Studies
Research has indicated that certain pyrrolidine derivatives exhibit cytotoxic effects on cancer cell lines. For instance, compounds structurally related to 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine have shown promise in inhibiting tumor growth in vitro. Studies involving the P388 murine leukemia cell line revealed notable cytotoxicity, suggesting potential applications in cancer therapy .
Case Studies
Several case studies have highlighted the biological activity of pyrrolidine derivatives:
- Study on Antimicrobial Properties : A study published in MDPI assessed various pyrrolidine derivatives for their antimicrobial activity. The results indicated that modifications in the molecular structure significantly affected the antibacterial efficacy, suggesting a structure-activity relationship that could be explored further for optimizing therapeutic agents .
- Cytotoxicity Evaluation : Another research effort focused on evaluating the cytotoxic effects of similar compounds against different cancer cell lines. The findings demonstrated that certain derivatives could induce apoptosis and inhibit cell proliferation effectively .
Q & A
Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic profile?
- Methodological Answer : Introduce fluorine at the phenyl ring (para position) to block CYP2D6-mediated metabolism. Compare plasma half-life (t₁/₂) in Sprague-Dawley rats: fluorinated analogs show 2.5-fold increase in AUC₀–24h vs. parent compound. Monitor renal clearance via LC-MS/MS urine analysis .
Key Notes
- Address enantiomer-specific effects early in pharmacological studies to avoid skewed data .
- Cross-validate computational predictions with wet-lab assays to ensure translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
